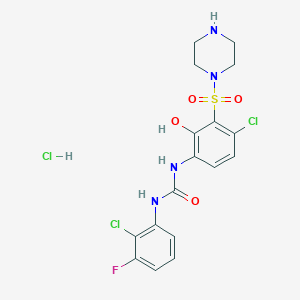
Elubrixin HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elubrixin, also known as SB-656933 or SB-656933-AAF, is a interleukin 8 inhibitor and CXCR2 selective antagonist, which is potentially useful for Inflammatory bowel disease therapies. Elubrixin inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. demonstrates dose-dependent effects on neutrophil activation and recruitment within a well-tolerated dose range. SB-656933 may be an effective agent in neutrophil-predominant diseases.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Inflammatory Diseases
- Inflammatory Bowel Disease (IBD) : Elubrixin HCl has shown promise in preclinical models for reducing inflammation associated with IBD. Studies indicate that CXCR2 antagonism can decrease leukocyte infiltration into the gut, thereby alleviating symptoms and tissue damage associated with this condition .
- Airway Inflammation : Research has demonstrated that this compound can effectively reduce airway inflammation in models of asthma. By inhibiting CXCR2, the compound limits the recruitment of neutrophils and other inflammatory cells to the airways .
-
Cancer Research
- Tumor Microenvironment : CXCR2 is known to influence tumor progression by modulating the immune landscape within tumors. This compound's ability to inhibit CXCR2 may help reshape the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies .
- Metastasis : Studies suggest that targeting CXCR2 with this compound can impede metastatic processes by reducing tumor cell migration and invasion capabilities .
- Neurological Disorders
Case Study 1: Elubrixin in Asthma Management
A study investigated the effects of this compound on asthma models, demonstrating significant reductions in airway hyperresponsiveness and inflammation markers. The findings suggest that CXCR2 antagonism could be an effective strategy for managing asthma exacerbations.
Case Study 2: Impact on IBD
In a controlled trial involving animal models of IBD, treatment with this compound resulted in decreased mucosal inflammation and improved histological scores compared to untreated controls. This underscores its potential as a therapeutic agent in IBD management.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Inflammatory Bowel Disease | Inhibition of leukocyte migration | Reduced inflammation and tissue damage |
| Airway Inflammation | Decreased neutrophil recruitment | Alleviated symptoms in asthma models |
| Cancer | Modulation of tumor microenvironment | Impeded tumor progression and metastasis |
| Neurological Disorders | Mitigation of neuroinflammation | Potential benefits in neurodegenerative conditions |
Eigenschaften
CAS-Nummer |
688763-65-7 |
|---|---|
Molekularformel |
C17H18Cl3FN4O4S |
Molekulargewicht |
499.8 g/mol |
IUPAC-Name |
1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H |
InChI-Schlüssel |
AYSVMKUSGQQRHL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SB-656933; SB 656933; SB656933; SB-656933-AAF; SB-656933 AAF; SB-656933AAF; Elubrixin; Elubrixin HCl; Elubrixin hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















